

Application Note: Spectrophotometric Determination of Sodium p-Aminosalicylate in Pharmaceutical Tablets

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Compound of Interest

Compound Name: *Aminosalicylate Sodium*

Cat. No.: *B1663512*

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Abstract

This application note details validated spectrophotometric methods for the quantitative determination of Sodium p-Aminosalicylate (Na-PAS) in pharmaceutical tablet formulations. Two primary approaches are presented: a direct Ultraviolet (UV) spectrophotometric method and a more sensitive visible spectrophotometric method requiring derivatization. These methods are simple, cost-effective, and suitable for routine quality control analysis. This document provides comprehensive experimental protocols, summarized performance data, and a graphical representation of the analytical workflow.

Introduction

Sodium p-aminosalicylate, the sodium salt of p-aminosalicylic acid (PAS), is an anti-tuberculosis agent.[1] Accurate and reliable analytical methods are crucial for ensuring the quality and dosage uniformity of Na-PAS in pharmaceutical tablets. Spectrophotometry offers a convenient and accessible analytical tool for this purpose.[2] This note describes two validated methods: direct UV analysis, which relies on the intrinsic chromophore of the PAS molecule, and a visible-range analysis following a derivatization reaction to enhance sensitivity and shift the absorbance to a higher wavelength, thereby minimizing interference from common pharmaceutical excipients.[3][4]

Quantitative Data Summary

The performance characteristics of the described spectrophotometric methods for the determination of p-aminosalicylic acid/sodium p-aminosalicylate are summarized in the table below.

Parameter	Method A: Direct UV	Method B: Derivatization with p-dimethylaminobenzaldehyde (DAB)	Method C: Derivatization with p-dimethylaminocinnamaldehyde (DAC)
Wavelength (λ_{max})	264 nm[3]	460 nm[3][4]	555 nm[3][4]
Linearity Range	2 - 10 $\mu\text{g/mL}$ [3]	0.4 – 2.0 $\mu\text{g/mL}$ [3][4]	0.4 – 2.0 $\mu\text{g/mL}$ [3][4]
Molar Absorptivity	$7.65 \times 10^3 \text{ L/mol/cm}$ [3]	$2.4 \times 10^4 \text{ L/mol/cm}$ [3][4]	$3.8 \times 10^4 \text{ L/mol/cm}$ [3][4]
% Recovery	Not Specified	97.6 ± 1.71 [3]	98.4 ± 1.45 [3]

Experimental Protocols

I. Instrumentation and Reagents

- Instrumentation: A double beam UV/Visible spectrophotometer with 1 cm quartz cuvettes is required.
- Reagents and Standards:
 - Sodium p-aminosalicylate reference standard
 - p-dimethylaminobenzaldehyde (DAB)
 - p-dimethylaminocinnamaldehyde (DAC)
 - Hydrochloric Acid (HCl)
 - Potassium Chloride (KCl)
 - Deionized or distilled water

- Methanol

II. Preparation of Solutions

- Standard Stock Solution of Na-PAS (100 µg/mL): Accurately weigh 10 mg of Sodium p-aminosalicylate reference standard and dissolve it in a 100 mL volumetric flask with deionized water.
- DAB Reagent: Prepare the derivatizing reagent by dissolving p-dimethylaminobenzaldehyde in a suitable solvent as specified by validated methods.
- DAC Reagent: Prepare the derivatizing reagent by dissolving p-dimethylaminocinnamaldehyde in a suitable solvent as specified by validated methods.
- HCl-KCl Buffer (3M for DAB method): Prepare by mixing appropriate volumes of 3M HCl and KCl solutions.[\[3\]](#)[\[4\]](#)
- HCl-KCl Buffer (5M for DAC method): Prepare by mixing appropriate volumes of 5M HCl and KCl solutions.[\[3\]](#)[\[4\]](#)

III. Sample Preparation

- Weigh and finely powder no fewer than 20 tablets to ensure homogeneity.
- Accurately weigh a portion of the powder equivalent to 10 mg of Sodium p-aminosalicylate.
- Transfer the powder to a 100 mL volumetric flask.
- Add approximately 70 mL of deionized water and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.
- Dilute to the mark with deionized water and mix well.
- Filter the solution through a suitable filter paper (e.g., Whatman No. 41) to remove any insoluble excipients. This will be the sample stock solution with a concentration of 100 µg/mL.

IV. Analytical Procedure

Method A: Direct UV Spectrophotometry

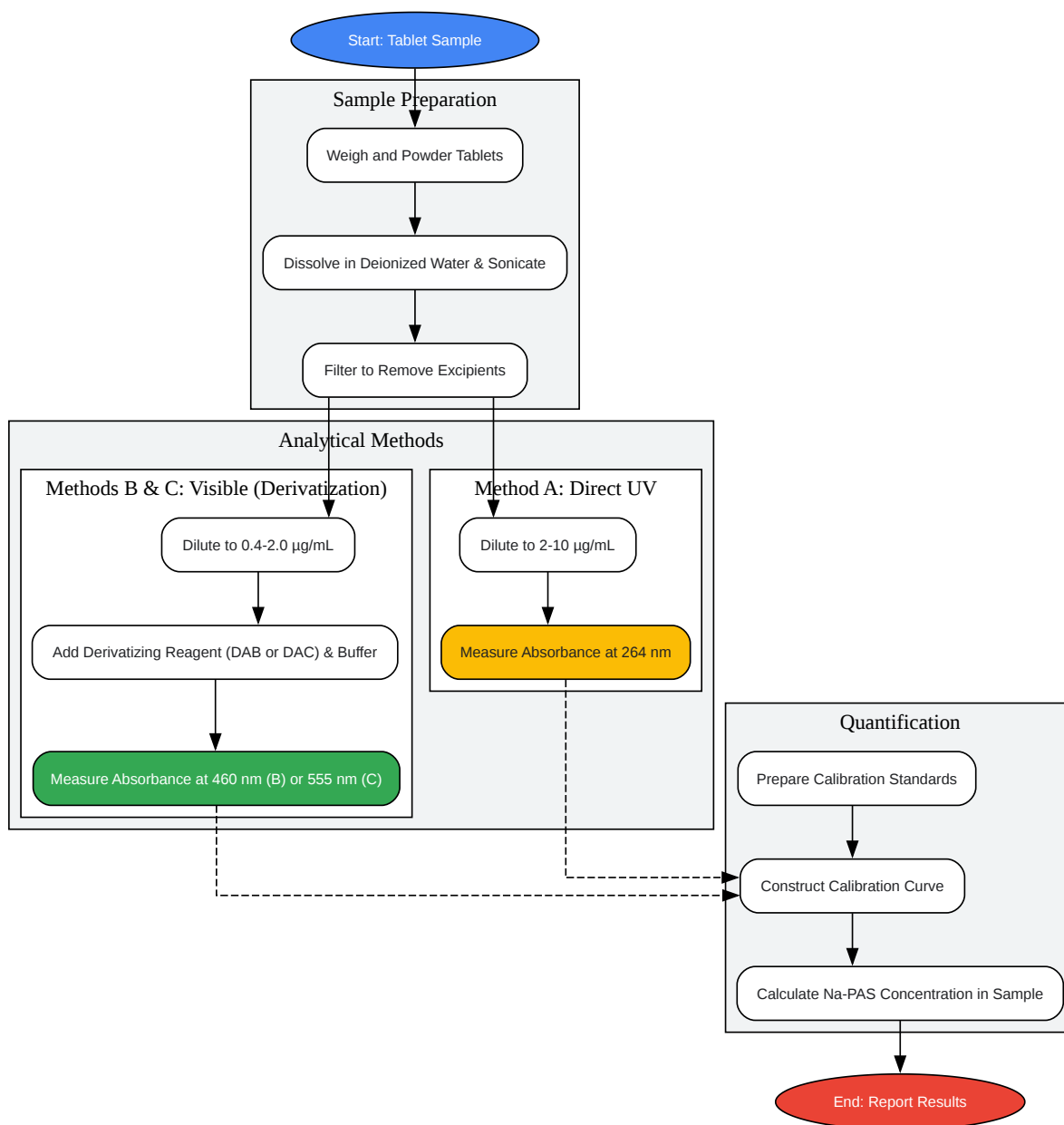
- From the standard stock solution, prepare a series of calibration standards in the range of 2-10 µg/mL by appropriate dilution with deionized water.
- Prepare a sample solution of a suitable concentration by diluting the filtered sample stock solution.
- Measure the absorbance of the standard solutions and the sample solution at 264 nm against a deionized water blank.[\[3\]](#)
- Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.
- Determine the concentration of Na-PAS in the sample solution from the calibration curve.

Methods B and C: Visible Spectrophotometry (with Derivatization)

- From the standard stock solution, prepare a series of calibration standards in the range of 0.4-2.0 µg/mL.[\[3\]](#)[\[4\]](#)
- Prepare a sample solution of a suitable concentration by diluting the filtered sample stock solution.
- For each standard and sample solution, take a defined volume (e.g., 1 mL) into a test tube.
- For Method B (DAB): Add the DAB reagent and 3M HCl-KCl buffer as per the validated method.[\[3\]](#)[\[4\]](#)
- For Method C (DAC): Add the DAC reagent and 5M HCl-KCl buffer as per the validated method.[\[3\]](#)[\[4\]](#)
- Allow the reaction to proceed for the specified time to ensure complete color development.
- Measure the absorbance of the resulting colored solutions at 460 nm for Method B and 555 nm for Method C against a reagent blank prepared in the same manner without the Na-PAS.[\[3\]](#)[\[4\]](#)

- Construct a calibration curve for each method and determine the concentration of Na-PAS in the sample.

Workflow Diagram



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Caption: Workflow for the spectrophotometric determination of Na-PAS.

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